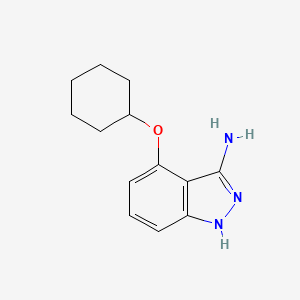

4-(Cyclohexyloxy)-1H-indazol-3-amine

Description

Properties

IUPAC Name |

4-cyclohexyloxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c14-13-12-10(15-16-13)7-4-8-11(12)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAYYOWTCOGQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC3=C2C(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696411 | |

| Record name | 4-(Cyclohexyloxy)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927802-30-0 | |

| Record name | 4-(Cyclohexyloxy)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-1H-indazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted nitrobenzenes, followed by the introduction of the cyclohexyloxy group through nucleophilic substitution reactions. The final step usually involves the reduction of the nitro group to an amine under mild conditions using reagents such as palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods

In an industrial setting, the production of 4-(Cyclohexyloxy)-1H-indazol-3-amine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can help in monitoring and adjusting the reaction conditions in real-time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-1H-indazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of nitro groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction of the nitro group will produce the corresponding amine.

Scientific Research Applications

4-(Cyclohexyloxy)-1H-indazol-3-amine has found applications in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-1H-indazol-3-amine involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxides to diols, which are less active biologically. By inhibiting sEH, 4-(Cyclohexyloxy)-1H-indazol-3-amine increases the levels of epoxides, which have anti-inflammatory and vasodilatory effects. The molecular targets and pathways involved include the modulation of lipid signaling pathways and the reduction of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Indazol-3-amine Derivatives

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position Matters :

- Derivatives with substituents at the 6-position (e.g., 3-methoxyphenyl in Compound 98) show potent FGFR1 inhibition, whereas 4-position substituents (e.g., cyclohexyloxy) lack reported target data. This suggests positional specificity in kinase targeting .

- Fluorine or trifluoromethyl groups at the 4-position (e.g., 4-fluoro or 4-CF₃) may enhance metabolic stability but require further activity validation .

This contrasts with smaller groups like methoxy or fluorine .

Role of Basic Moieties :

- The addition of N-ethylpiperazine in Compound 99 significantly improved cellular activity (IC50 = 40.5 nM vs. 642.1 nM for Compound 98), highlighting the importance of basic groups in enhancing target engagement or cellular uptake .

Biological Activity

4-(Cyclohexyloxy)-1H-indazol-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indazole scaffold, which is characterized by a bicyclic structure containing a five-membered ring fused to a six-membered ring. The specific substitution of a cyclohexyloxy group at the fourth position and an amine group at the third position enhances its lipophilicity and potential bioavailability.

Biological Activity Overview

Preliminary studies indicate that 4-(Cyclohexyloxy)-1H-indazol-3-amine exhibits promising biological activity, particularly as a kinase inhibitor. Kinases play crucial roles in various signaling pathways, including those involved in cancer progression. The compound's ability to inhibit specific kinases could position it as a candidate for anticancer therapy.

Table 1: Comparison of Similar Indazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-Indazol-3-amine | Basic indazole structure | Antitumor activity |

| 4-Isopropoxy-1H-indazol-3-amine | Isopropoxy substitution at position four | Kinase inhibition |

| 5-Bromo-1H-indazol-3-amine | Bromo substitution at position five | Enhanced selectivity against kinases |

| 4-(Cyclohexyloxy)-1H-indazol-3-amine | Cyclohexyloxy group enhances lipophilicity | Potential anticancer activity |

Research indicates that 4-(Cyclohexyloxy)-1H-indazol-3-amine may inhibit kinases involved in oncogenic signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells. Specific studies have shown that compounds with similar structures can affect apoptosis through modulation of Bcl2 family members and the p53/MDM2 pathway, suggesting a possible mechanism for 4-(Cyclohexyloxy)-1H-indazol-3-amine as well .

Case Studies and Experimental Findings

A study evaluated various indazole derivatives against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) using the MTT assay. Among these, certain derivatives exhibited significant inhibitory effects, with IC50 values indicating their potency. For instance, one derivative showed an IC50 value of 5.15 µM against K562 cells, demonstrating the potential effectiveness of indazole derivatives in targeting cancer .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how different substituents on the indazole scaffold can significantly influence biological activity. For example, variations in the substituent at the C-5 position were shown to alter inhibitory activity against cancer cell lines dramatically. The presence of specific functional groups can enhance or diminish the compound's effectiveness as an anticancer agent .

Q & A

Q. Key Interaction :

- In EphB4, the indazole NH forms hydrogen bonds with Met696 and Glu694, critical for inhibitory activity .

Advanced: How are multi-target inhibitors designed from 4-(cyclohexyloxy)-1H-indazol-3-amine scaffolds?

Methodological Answer:

- Hybridization Strategies :

- Merge indazole cores with urea or triazine moieties to target parallel pathways (e.g., VEGFR-2 and EphB4) .

- Pharmacophore Modeling :

- Identify conserved motifs (e.g., planar indazole ring for ATP binding) using software like MOE .

- In Vivo Testing :

Example Multi-Target Inhibitor :

Compound 100a inhibits VEGFR-2 (IC₅₀ = 8.2 nM), Tie-2 (IC₅₀ = 11.5 nM), and EphB4 (IC₅₀ = 13.7 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.